(S)-3,4-Diaminobutyric acid dihydrochloride
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Overview
Description
(S)-3,4-Diaminobutyric acid dihydrochloride is a chiral diamino acid derivative It is a white crystalline powder that is highly soluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,4-diaminobutyric acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with L-aspartic acid.
Reduction: L-aspartic acid is reduced to L-3,4-diaminobutyric acid using a reducing agent such as lithium aluminum hydride.
Hydrochloride Formation: The resulting L-3,4-diaminobutyric acid is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: (S)-3,4-Diaminobutyric acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be further reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Oxo derivatives of (S)-3,4-diaminobutyric acid.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3,4-Diaminobutyric acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-3,4-diaminobutyric acid dihydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may affect metabolic pathways involving amino acid synthesis and degradation.
Comparison with Similar Compounds
®-3,4-Diaminobutyric Acid Dihydrochloride: The enantiomer of (S)-3,4-diaminobutyric acid dihydrochloride.
L-2,3-Diaminopropionic Acid Dihydrochloride: A structurally similar compound with one less carbon atom in the backbone.
Uniqueness:
Chirality: The (S)-enantiomer has specific interactions with chiral biological molecules, making it unique in its biological activity.
Chemical Properties: Its unique arrangement of amino groups allows for specific chemical reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
(3S)-3,4-diaminobutanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSOFTBXTQXELE-QTNFYWBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)N)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CN)N)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672099 |
Source
|
Record name | (3S)-3,4-Diaminobutanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141318-80-1 |
Source
|
Record name | (3S)-3,4-Diaminobutanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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